3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound It features a unique combination of thiazolidine, piperazine, and pyridopyrimidine moieties, making it a subject of interest in medicinal chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions typically involve the use of solvents like methanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine and piperazine moieties can interact with enzymes and receptors, modulating their activity. The pyridopyrimidine core can bind to DNA or proteins, affecting cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazin-1-yl-aryloxymethyl-1,3-dioxolan-2-yl derivatives: These compounds share the piperazine moiety and have similar biological activities.
2-(3-phenylpiperazin-1-yl)-pyrimidin-4-ones: These compounds also feature the piperazine and pyrimidine moieties and are investigated for their medicinal properties.
Uniqueness
The uniqueness of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C29H33N5O2S2 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N5O2S2/c1-3-4-5-9-14-33-28(36)24(38-29(33)37)19-23-26(30-25-13-12-21(2)20-34(25)27(23)35)32-17-15-31(16-18-32)22-10-7-6-8-11-22/h6-8,10-13,19-20H,3-5,9,14-18H2,1-2H3/b24-19- |
InChI Key |
KKLOXYPHGHUDLM-CLCOLTQESA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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